Bis(2-Butoxyethyl)adipat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Bis(2-butoxyethyl) adipate involves chemical processes that have been explored in the context of producing plasticizers and understanding their interactions with other substances. A notable study on Bis(2-azido ethyl) adipate, which shares a similar synthesis pathway, provides insights into the solubility, moisture content, density, refractive index, impact sensitivity, and thermal behavior of such compounds. This synthesis pathway is critical for understanding the broader class of adipate derivatives (J. Agrawal et al., 1993).

Molecular Structure Analysis

The molecular structure of Bis(2-butoxyethyl) adipate and related compounds has been elucidated through various spectroscopic and crystallographic methods. Studies have demonstrated the importance of molecular structure in determining the physical and chemical properties of these compounds. For example, research on the crystal structures of polymeric compounds has shown how molecular arrangement impacts the overall behavior of the substance (N. M. Comerlato et al., 2008).

Chemical Reactions and Properties

Bis(2-butoxyethyl) adipate's chemical reactivity and properties, such as its ability to inhibit the respiration rate of activated sludge, highlight its potential environmental impact. The EC50 value, indicating the concentration at which half the maximum effect is observed, underscores the compound's potency in specific biochemical contexts (K. Apparao et al., 2015).

Physical Properties Analysis

The physical properties of Bis(2-butoxyethyl) adipate, including its solubility, density, and thermal behavior, are crucial for its application in industrial processes. Research on related compounds provides a basis for understanding these properties in a broader context, informing potential uses and safety considerations (J. Agrawal et al., 1993).

Chemical Properties Analysis

The chemical properties of Bis(2-butoxyethyl) adipate, such as its reactivity with other compounds and its stability under various conditions, are essential for determining its suitability for specific applications. Studies on the chemical behavior of similar compounds can shed light on these properties, offering insights into how Bis(2-butoxyethyl) adipate may be utilized or managed in different environments (K. Apparao et al., 2015; J. Agrawal et al., 1993).

Wissenschaftliche Forschungsanwendungen

Viskositätsmodifikator

“Bis(2-Butoxyethyl)adipat” ist bekannt als ein Viskositätsmodifikator . Es hat einen geringen Geruch und eine ausgezeichnete Stabilität in Wasser . Dies macht es nützlich in Anwendungen, bei denen die Steuerung der Viskosität einer Lösung wichtig ist, wie z. B. bei der Herstellung von Farben, Beschichtungen und Klebstoffen.

Polymere Matrix

Diese Verbindung kann als polymere Matrix verwendet werden . In diesem Zusammenhang kann es als Alternative zu Kohlenwasserstoffölen dienen . Dies ist besonders nützlich bei der Herstellung von Kunststoffen und in bestimmten pharmazeutischen Anwendungen, bei denen eine stabile, nicht reaktive Matrix erforderlich ist.

Synthesematerial

“this compound” wird oft in der Synthese verwendet . Es ist in verschiedenen Reinheiten erhältlich, einschließlich >97,0 % (GC), was es zu einem zuverlässigen Ausgangsmaterial für die Synthese anderer komplexer organischer Verbindungen macht .

Analytischer Standard

Diese Verbindung wird auch als analytischer Standard verwendet . Analytische Standards sind Substanzen mit bekannter Konzentration, die zur Kalibrierung von Analysegeräten und zur Beurteilung der Genauigkeit und Präzision von Analysemethoden verwendet werden.

Lösungsmittel

“this compound” ist in Wasser unlöslich, aber in Aceton, Ethanol und Toluol löslich . Dies macht es zu einem nützlichen Lösungsmittel in verschiedenen chemischen Reaktionen und Prozessen.

Wirkmechanismus

Target of Action

Bis(2-butoxyethyl) adipate is primarily used as a plasticizer . Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are primarily used to soften synthetic polymers.

Mode of Action

Bis(2-butoxyethyl) adipate, like other plasticizers, works by decreasing the attraction between polymer chains, making them more flexible. When added to a material, it helps the material to be molded and shaped without breaking or cracking, enhancing its flexibility and durability .

Result of Action

The primary result of Bis(2-butoxyethyl) adipate’s action is the increased flexibility and durability of materials to which it is added. It allows these materials to withstand more physical stress without breaking or cracking .

Action Environment

The efficacy and stability of Bis(2-butoxyethyl) adipate can be influenced by various environmental factors. For instance, exposure to high temperatures may cause the compound to leach out of materials. Additionally, the presence of other chemicals can influence its effectiveness as a plasticizer .

Safety and Hazards

Eigenschaften

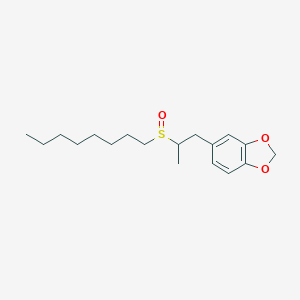

IUPAC Name |

bis(2-butoxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTSDBYPAZEUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

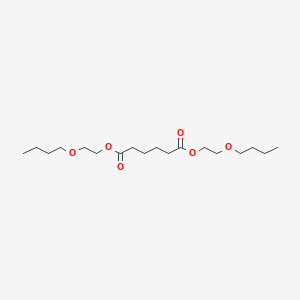

CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051712 | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

141-18-4 | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipol BCA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di(butoxyethyl) adipate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQT9MJU6BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Bis(2-butoxyethyl) adipate?

A1: Bis(2-butoxyethyl) adipate is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) materials. [, ] It enhances the flexibility, elasticity, and workability of PVC by reducing the intermolecular forces between polymer chains. [] A specific application mentioned is its use in PVC thin films for food strapping. []

Q2: How does Bis(2-butoxyethyl) adipate impact the environment?

A2: One study assessed the impact of Bis(2-butoxyethyl) adipate on activated sludge, a key component of wastewater treatment plants. [] The research determined the compound's EC50 (3h) value, representing the concentration causing a 50% reduction in respiration rate, to be 0.0841 g/L. [] This suggests that Bis(2-butoxyethyl) adipate can negatively impact the efficiency of biological wastewater treatment processes at certain concentrations.

Q3: Can Bis(2-butoxyethyl) adipate migrate from food packaging materials?

A3: Research indicates that Bis(2-butoxyethyl) adipate can migrate from PVC thin films used for food strapping into a simulant oil. [] This migration raises concerns about potential human exposure to the compound through contact with packaged food. The study utilized gas chromatography-mass spectrometry to quantify the migration levels. []

Q4: Are there methods to determine the presence of Bis(2-butoxyethyl) adipate in biological samples?

A4: Yes, a gas chromatography-mass spectrometry method was developed and validated for the simultaneous determination of various phthalates and adipates, including Bis(2-butoxyethyl) adipate, in human serum. [] This method utilizes solid-phase extraction for sample preparation and achieves a limit of detection in the ng/mL range. [] This demonstrates the ability to measure exposure levels and conduct human biomonitoring studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)